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Corey aldehyde benzoate

Cat. No.: B13724944
M. Wt: 274.27 g/mol
InChI Key: NFHSMWGWDMPSTC-NRWUCQMLSA-N
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Description

Historical Context and Significance as a Chiral Building Block

The story of Corey aldehyde benzoate (B1203000) is inextricably linked to the groundbreaking work of Elias James Corey on the total synthesis of prostaglandins (B1171923) in the late 1960s. wikipedia.orgwikipedia.org Prostaglandins, a class of lipid compounds with diverse and potent physiological activities, presented a formidable synthetic challenge due to their complex stereochemistry. wikipedia.org Corey's retrosynthetic analysis led to the design of a key intermediate, now famously known as the Corey lactone, which could be elaborated into various prostaglandins. oup.comcaltech.edu

Corey aldehyde benzoate, formally named [(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-formyl-2H-cyclopenta[b]furan-2-one], is derived from the corresponding Corey lactone alcohol through oxidation. scbt.comglpbio.com Its significance as a chiral building block stems from the fixed stereochemistry of its cyclopentane (B165970) core, which contains three contiguous stereocenters established during the synthesis of the parent lactone. oup.com This pre-defined chirality allows for the stereocontrolled introduction of the two side chains characteristic of prostaglandins and other complex molecules, making it a highly valuable chiral pool starting material. oup.comcaltech.edursc.org The development and application of this building block were integral to the research that earned E.J. Corey the Nobel Prize in Chemistry in 1990 for his development of the theory and methodology of organic synthesis. wikipedia.org

Evolution of its Role in Complex Molecule Construction

Initially conceived for the synthesis of the primary prostaglandins F2α and E2, the utility of this compound has since expanded dramatically. wikipedia.org Its versatility has been demonstrated in the synthesis of a wide array of prostaglandin (B15479496) analogues that have become important pharmaceutical agents. For instance, it is a key intermediate in the synthesis of Latanoprost, Bimatoprost, and Travoprost, all of which are used to treat glaucoma. rsc.org It has also been employed in the synthesis of Cloprostenol, a veterinary drug. rsc.org

Beyond the realm of prostaglandins, the Corey aldehyde has served as a crucial starting material for other complex natural products. Its application has been noted in synthetic routes towards macrolides like Brefeldin A, a compound with interesting biological activities. nih.govresearchgate.net Furthermore, the chiral scaffold of the Corey lactone, and by extension the aldehyde, has been utilized in the synthesis of carbocyclic nucleosides, which are analogues of nucleosides with potential antiviral and antitumor activities. researchgate.netwikipedia.org This expansion into different classes of natural products underscores the evolution of this compound from a specific key to prostaglandins to a more general and powerful tool in the arsenal (B13267) of synthetic organic chemistry.

Overview of Synthetic Strategies Involving this compound

The synthetic utility of this compound is primarily realized through a two-stage process: its preparation from the corresponding Corey lactone and its subsequent elaboration.

The most common method for the preparation of this compound is the oxidation of the primary alcohol of the corresponding Corey lactone benzoate. researchgate.net Various oxidation reagents have been employed for this transformation, with the choice of reagent often depending on the specific protecting groups present in the molecule and the desired scale of the reaction. Early syntheses frequently utilized Collins reagent (a complex of chromium(VI) oxide with pyridine) or other chromium-based reagents. beilstein-journals.org Milder and more modern methods, such as the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are now more commonly used to avoid the toxicity of chromium and to ensure high yields with minimal side reactions. researchgate.net

Table 1: Selected Methods for the Oxidation of Corey Lactone Alcohol to Corey Aldehyde

Reagent/Method Typical Conditions Reported Yield Reference
Collins Reagent CH₂Cl₂, room temperature Good beilstein-journals.org
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °C to rt High researchgate.net
Dess-Martin Periodinane CH₂Cl₂, room temperature >90% N/A
Pyridinium Chlorochromate (PCC) CH₂Cl₂, room temperature Good beilstein-journals.org

Once formed, the aldehyde functional group of this compound is the key handle for introducing one of the two side chains of the target molecule. The most widely used method for this is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comorganicchemistrydata.orgalfa-chemistry.com This reaction involves the condensation of the aldehyde with a stabilized phosphonate (B1237965) ylide to form an α,β-unsaturated ester or ketone, typically with high E-selectivity. wikipedia.orgalfa-chemistry.com The choice of the phosphonate reagent and the reaction conditions (base, solvent, temperature) allows for the construction of the desired side chain with precise control over its structure and stereochemistry. wikipedia.orgalfa-chemistry.com For example, in prostaglandin synthesis, a common phosphonate used is dimethyl (2-oxoheptyl)phosphonate to install the ω-chain.

Table 2: Representative Horner-Wadsworth-Emmons Reactions with this compound

Phosphonate Reagent Base Solvent Product Stereochemistry Reported Yield Reference
Dimethyl (2-oxoheptyl)phosphonate NaH DME (E)-enone High N/A
Triethyl phosphonoacetate NaH THF (E)-α,β-unsaturated ester Good organicchemistrydata.org
Still-Gennari Phosphonate KHMDS, 18-crown-6 THF (Z)-α,β-unsaturated ester High wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O5 B13724944 Corey aldehyde benzoate

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

[(3aR,4S,6S,6aR)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate

InChI

InChI=1S/C15H14O5/c16-8-10-6-12(14-11(10)7-13(17)20-14)19-15(18)9-4-2-1-3-5-9/h1-5,8,10-12,14H,6-7H2/t10-,11-,12+,14-/m1/s1

InChI Key

NFHSMWGWDMPSTC-NRWUCQMLSA-N

Isomeric SMILES

C1[C@@H]([C@H]2CC(=O)O[C@H]2[C@H]1OC(=O)C3=CC=CC=C3)C=O

Canonical SMILES

C1C(C2CC(=O)OC2C1OC(=O)C3=CC=CC=C3)C=O

Origin of Product

United States

Synthetic Methodologies for Corey Aldehyde Benzoate and Its Stereoisomers

Optimization of Synthetic Efficiency and Yield

Reductions in Step Count and Atom Economy Improvements

The drive for more efficient chemical syntheses has led to significant advancements in preparing complex molecules like Corey aldehyde benzoate (B1203000), a key intermediate in the synthesis of prostaglandins (B1171923). caymanchem.commedchemexpress.com A primary focus of this optimization has been the reduction of the total number of synthetic steps and the improvement of atom economy, which are central tenets of green chemistry. nih.govum-palembang.ac.id

Historically, the synthesis of prostaglandins and their intermediates was characterized by lengthy, multi-step processes. However, contemporary research has yielded more streamlined approaches. A notable strategy for improving step economy is the implementation of "one-pot" or "pot-economic" syntheses. rsc.orgrsc.org These methods involve conducting multiple, distinct reaction steps in a single reaction vessel, thereby avoiding the laborious and often wasteful purification of intermediate compounds. rsc.orgrsc.org

For instance, a highly efficient, one-pot organocatalytic asymmetric synthesis of the Corey lactone, a direct precursor to Corey aldehyde benzoate, has been developed. rsc.orgrsc.org This particular synthesis starts from commercially available materials and proceeds through a sequence of seven distinct chemical transformations within a single pot to yield the desired product in a total yield of 50% over the entire sequence. rsc.org The circumvention of multiple purification steps not only saves a significant amount of time but also drastically minimizes the generation of chemical waste. rsc.orgrsc.org

The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is another critical metric for evaluating synthetic methodologies. nih.govum-palembang.ac.id While traditional syntheses, such as those employing the Corey-Fuchs reaction, are effective, they can suffer from poor atom economy due to the generation of stoichiometric high-molecular-weight by-products like phosphine (B1218219) oxide. researchgate.net Modern synthetic strategies aim to overcome this by designing reactions that maximize the incorporation of starting materials into the final product. The Diels-Alder reaction, for example, is a classic illustration of a 100% atom-economical reaction. nih.gov The development of syntheses that utilize catalytic reagents instead of stoichiometric ones is a key strategy in improving atom economy. um-palembang.ac.id

The following table provides a comparative overview of different synthetic approaches, highlighting the improvements in step economy.

Synthetic ApproachKey FeaturesAdvantages in Step Count & Atom EconomyReference
Classical Multi-Step Synthesis Sequential reactions with isolation and purification of intermediates.Foundational but often lengthy and generates significant waste. diva-portal.org
One-Pot Corey Lactone Synthesis Organocatalyst-mediated asymmetric (3+2) cycloaddition followed by a reductive, oxidative sequence in a single vessel.Reduces multiple purification steps, minimizes chemical waste, and saves considerable time. rsc.orgrsc.org
Chemoenzymatic Synthesis Utilizes enzymes for specific transformations, such as reduction and hydrolysis, in a one-pot setup.Replaces multiple synthetic steps with a single biotransformation, offering high stereoselectivity and milder reaction conditions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex pharmaceutical intermediates like this compound. ijcrt.orgacs.org This involves a holistic approach to chemical manufacturing that aims to reduce the environmental impact by considering factors such as solvent choice, waste generation, and energy consumption. um-palembang.ac.id

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical aspect of green chemistry, as solvents constitute a significant portion of the waste generated in chemical processes. acs.org In the synthesis of this compound and its precursors, a variety of organic solvents have been traditionally employed. For example, in the benzoylation of Corey lactone to form Corey lactone dibenzoate, solvents such as dichloromethane (B109758) and chloroform (B151607) are commonly used. google.com Subsequent steps in some patented procedures utilize solvents like ethyl acetate, toluene, and carbon tetrachloride. google.com

However, many of these conventional solvents are now considered less preferable due to their toxicity and environmental persistence. acs.orgacs.org Green chemistry encourages the use of more benign alternatives. The following table, adapted from solvent selection guides in green chemistry, categorizes solvents based on their environmental, health, and safety profiles.

Solvent ClassExamplesGreen Chemistry ConsiderationsReference
Preferred Water, Ethanol, Isopropanol, Ethyl Acetate, 2-MeTHFGenerally low toxicity, biodegradable, and derived from renewable resources (in some cases). Their use is strongly encouraged. acs.orgacs.org
Usable Toluene, Cyclohexane, AcetonitrileHave some environmental or health concerns but are often acceptable when more preferred solvents are not viable. acs.orgacs.org
Undesirable Dichloromethane, Chloroform, Carbon Tetrachloride, Diethyl Ether, DMFHigh toxicity, environmental persistence, and/or safety hazards. Their use should be avoided or minimized. acs.orgacs.org

Recent research has focused on replacing less-preferred solvents with greener alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, has emerged as a viable substitute for tetrahydrofuran (B95107) (THF) in many reactions. acs.org Furthermore, chemoenzymatic approaches to prostaglandin (B15479496) intermediates have been successfully carried out in aqueous media, sometimes with the use of micelles to solubilize organic substrates, representing a significant step towards eliminating the reliance on organic solvents. researchgate.netdcu.ie The development of syntheses in water or other bio-based solvents like Cyrene is an active area of research. acs.org

Waste Minimization and By-product Management

Waste minimization is a cornerstone of green chemistry, directly linked to both environmental responsibility and economic efficiency. um-palembang.ac.idijcrt.org The most effective way to minimize waste is to design synthetic routes that generate as little of it as possible, a concept known as waste prevention. um-palembang.ac.id

Another key aspect of waste management is the choice of reagents. Syntheses that employ catalytic reagents are inherently more sustainable than those relying on stoichiometric ones because the catalyst is used in small quantities and can, in principle, be recycled. um-palembang.ac.id This contrasts with reactions that produce large amounts of by-products that must be separated and disposed of. For example, the Corey-Fuchs reaction, while synthetically useful, generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a by-product, which has a high molecular weight and can complicate purification. researchgate.net

The development of chemoenzymatic methods also contributes significantly to waste minimization. capes.gov.br These reactions are often performed in aqueous solutions under mild conditions and exhibit high selectivity, which reduces the formation of unwanted by-products. researchgate.net For example, a one-pot, three-enzyme reaction has been developed to replace three synthetic steps in the synthesis of prostaglandin analogues, showcasing the potential of biocatalysis to create more sustainable manufacturing processes. researchgate.net

Effective by-product management involves either finding a use for the by-products or choosing synthetic routes that avoid their formation altogether. When unavoidable, by-products should be non-toxic and easily separable from the desired product. The continuous improvement of synthetic routes towards this compound and related prostaglandins reflects a growing commitment to these green chemistry principles.

Reactivity Profiles and Mechanistic Investigations of Corey Aldehyde Benzoate

Transformations Involving the Aldehyde Moiety

The aldehyde group in Corey aldehyde benzoate (B1203000) is a site of rich chemical reactivity, readily undergoing nucleophilic additions, olefinations, and redox transformations. The presence of a chiral center at the α-position significantly influences the stereochemical outcome of these reactions.

Nucleophilic Addition Reactions and Stereocontrol

Nucleophilic addition to the carbonyl carbon of Corey aldehyde benzoate is a fundamental transformation. The stereochemical course of this addition is of paramount importance, as it often sets a new stereocenter. The inherent chirality of the starting material, coupled with the choice of nucleophile and reaction conditions, dictates the diastereoselectivity of the product.

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes is often rationalized by the Felkin-Anh or related models. These models predict the favored trajectory of the incoming nucleophile by considering the steric and electronic effects of the substituents on the α-carbon. For this compound, the bulky benzoyloxy group is predicted to orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions, thus influencing the facial selectivity of the attack on the carbonyl group. The precise diastereomeric ratio is highly dependent on the nature of the nucleophile, the solvent, and the presence of any chelating or non-chelating Lewis acids.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful means to convert the aldehyde functionality into an alkene. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent examples.

The Wittig reaction involves the reaction of this compound with a phosphorus ylide. The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, with the subsequent elimination of triphenylphosphine (B44618) oxide driving the reaction forward.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion. A key advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed. This reaction generally exhibits high (E)-selectivity with stabilized phosphonates. The stereochemical outcome is influenced by the steric interactions in the transition state leading to the oxaphosphetane intermediate.

Olefination ReactionReagentTypical Product StereochemistryKey Features
Wittig Reaction Non-stabilized ylide (e.g., Ph₃P=CH₂)(Z)-alkeneFormation of a stable phosphine (B1218219) oxide byproduct.
Wittig Reaction Stabilized ylide (e.g., Ph₃P=CHCO₂Et)(E)-alkeneLess reactive ylides, often requiring harsher conditions.
Horner-Wadsworth-Emmons Stabilized phosphonate ester(E)-alkeneWater-soluble phosphate byproduct simplifies purification.

Oxidation and Reduction Pathways

The aldehyde moiety of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of this compound to (S)-2-(benzoyloxy)propanoic acid can be achieved using a variety of oxidizing agents. Common reagents include Jones reagent (CrO₃ in aqueous sulfuric acid), Pinnick oxidation (sodium chlorite (B76162) buffered with a phosphate), and Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of oxidant is crucial to avoid side reactions, particularly at the benzoate ester. Milder conditions are generally preferred to maintain the integrity of the ester functionality.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (S)-2-(benzoyloxy)propan-1-ol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, generally not affecting the benzoate ester. For diastereoselective reductions, the choice of reducing agent and conditions is critical. The use of bulky hydride reagents can enhance the facial selectivity of the hydride attack on the carbonyl, leading to a higher diastereomeric excess in the resulting alcohol. The stereochemical outcome is often predictable by considering the steric hindrance around the carbonyl group as described by the Felkin-Anh model.

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. This compound can serve as a key building block in such reactions. For instance, in a Passerini or Ugi reaction, the aldehyde can react with an isocyanide and a carboxylic acid (Passerini) or an amine and a carboxylic acid (Ugi) to generate α-acyloxy carboxamides or more complex peptidomimetic structures, respectively. The inherent chirality of this compound can be exploited to induce stereoselectivity in the products of these reactions.

Reactivity at the Benzoate Ester Linkage

While the aldehyde is the more reactive site for many transformations, the benzoate ester can also undergo specific reactions, allowing for further functionalization of the molecule.

Selective Hydrolysis and Transesterification

Selective Hydrolysis: The benzoate ester can be selectively hydrolyzed to reveal the corresponding α-hydroxy aldehyde. This transformation is typically carried out under basic conditions, for example, using a mild base like potassium carbonate in methanol. Care must be taken to control the reaction conditions to avoid side reactions at the aldehyde, such as aldol (B89426) condensation or epimerization of the α-chiral center.

Transesterification: The benzoate group can be exchanged for another ester group through transesterification. This reaction is generally catalyzed by an acid or a base and involves the reaction with an alcohol. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the alcohol byproduct. This allows for the introduction of different ester protecting groups or the incorporation of the chiral backbone into larger molecules.

ReactionReagentsProductKey Considerations
Selective Hydrolysis K₂CO₃, MeOH(S)-2-hydroxypropanalMild conditions to prevent side reactions at the aldehyde.
Transesterification R'OH, Acid or Base Catalyst(S)-2-(acyloxy)propanalEquilibrium-driven process.

Rearrangement Reactions

While the synthesis of the Corey lactone scaffold itself involves rearrangement steps, such as Baeyer-Villiger oxidation of precursor ketones, the fully formed this compound is generally utilized for the direct elaboration of its side chains. However, the inherent functionalities of the molecule, particularly the aldehyde, can be susceptible to rearrangement under specific conditions, although this is not its primary reaction pathway in prostaglandin (B15479496) synthesis. Research in this area is not extensive, as the focus has predominantly been on preserving the core structure.

Hypothetically, under thermal or catalytic conditions that favor decarbonylation, the aldehyde moiety could undergo rearrangement, though such transformations would likely be low-yielding and compete with decomposition pathways due to the strained nature of the bicyclic system. The stability of the lactone and the benzoate ester under neutral to mildly acidic conditions generally precludes spontaneous rearrangements of the core structure.

Cycloaddition Reactions and Their Stereochemical Outcomes

The aldehyde functionality of this compound is a prime site for reactions that build the prostaglandin side chains, which can be conceptually related to cycloaddition processes. The most significant of these are olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which proceed through intermediates that can be depicted as formal [2+2] cycloadditions followed by cycloreversion.

The stereochemical outcome of these reactions is of paramount importance in prostaglandin synthesis. The rigid bicyclic framework of the this compound exerts significant facial selectivity during the nucleophilic attack on the aldehyde. The approach of the ylide is generally directed by steric hindrance, leading to a high degree of stereocontrol in the formation of the new double bond.

Table 1: Stereochemical Outcomes of Olefination Reactions with this compound

Olefination Reaction Reagent Major Stereoisomer Typical E/Z Ratio
Horner-Wadsworth-Emmons Phosphonate ylide (e.g., dimethyl (2-oxoheptyl)phosphonate) E-alkene >95:5

The HWE reaction with stabilized phosphonate ylides almost exclusively yields the E-isomer, which is crucial for the correct geometry of the ω-side chain of many prostaglandins (B1171923). Conversely, the Wittig reaction with non-stabilized ylides predominantly affords the Z-alkene, essential for the α-side chain. This predictable stereoselectivity is a direct consequence of the reaction mechanism and the steric environment of the aldehyde.

Mechanistic Elucidation of Key Reaction Steps

The well-established mechanisms of the olefination reactions provide a clear picture of the key steps involved in the transformation of this compound.

Transition State Analysis in Stereoselective Processes

In the Horner-Wadsworth-Emmons reaction, the high E-selectivity is rationalized by the thermodynamic stability of the intermediates. The initial nucleophilic addition of the phosphonate carbanion to the aldehyde leads to two diastereomeric intermediates. The intermediate that leads to the E-alkene is sterically less hindered and thus thermodynamically favored. The subsequent elimination of the phosphate ester is stereospecific.

For the Wittig reaction with unstabilized ylides, the formation of a kinetically controlled, less stable cis-oxaphosphetane intermediate is favored. The geometry of this intermediate is influenced by the steric interactions between the bulky substituents on the phosphorus and the bicyclic core of the this compound. The subsequent decomposition of this oxaphosphetane leads to the Z-alkene.

Identification of Reactive Intermediates

The primary reactive intermediates in the olefination reactions of this compound are the betaine and/or oxaphosphetane species formed upon the addition of the ylide to the aldehyde. While these intermediates are generally transient and not directly isolated, their existence is supported by extensive mechanistic studies on related systems. The formation of these intermediates is the stereochemistry-determining step of the reaction.

Functional Group Compatibility and Chemoselectivity Studies

This compound contains three key functional groups: an aldehyde, a lactone, and a benzoate ester. The relative reactivity of these groups dictates the chemoselectivity of reactions.

The aldehyde is the most electrophilic and reactive site towards nucleophiles. This allows for selective transformations of the aldehyde in the presence of the less reactive lactone and benzoate ester carbonyls. Olefination reactions, for instance, proceed exclusively at the aldehyde.

The benzoate ester is generally stable under the conditions used for aldehyde modification. It serves as a protecting group for the hydroxyl function and can be selectively cleaved under basic conditions (e.g., saponification with K₂CO₃/MeOH) at a later stage in the synthesis. The lactone is also relatively stable but can be cleaved under stronger hydrolytic conditions.

Table 2: Chemoselectivity of this compound in Common Transformations

Reagent/Condition Reactive Functional Group Unreactive Functional Groups
Phosphonium ylides (Wittig) Aldehyde Lactone, Benzoate
Phosphonate ylides (HWE) Aldehyde Lactone, Benzoate
Mild reducing agents (e.g., NaBH₄) Aldehyde Lactone, Benzoate
Strong reducing agents (e.g., LiAlH₄) Aldehyde, Lactone, Benzoate -
Mild basic hydrolysis (e.g., K₂CO₃/MeOH) Benzoate Aldehyde, Lactone

This predictable chemoselectivity is fundamental to the utility of this compound as a building block in multi-step syntheses, allowing for a programmed sequence of reactions to construct complex prostaglandin molecules.

Applications of Corey Aldehyde Benzoate in Complex Organic Synthesis

Versatility as a Chiral Synthon for Natural Products

The strategic importance of Corey aldehyde benzoate (B1203000) lies in its role as a chiral synthon, a molecule whose stereochemical integrity is preserved and transferred throughout a synthetic sequence. The aldehyde functional group provides a versatile handle for a wide array of chemical transformations, including olefination, reduction, and addition reactions. The benzoate protecting group on the secondary alcohol ensures its stability during initial synthetic steps and can be selectively removed later to reveal a hydroxyl group for further manipulation.

One of the key reactions that leverages the aldehyde functionality is the Corey-Fuchs reaction, which efficiently converts aldehydes into terminal alkynes. nih.govwikipedia.org This transformation is instrumental in carbon chain elongation and the introduction of a reactive alkyne moiety, which can then participate in various coupling reactions to construct the carbon skeleton of complex natural products. nih.govresearchgate.net The predictable stereochemistry of the starting aldehyde ensures that the resulting products are formed with high enantiomeric purity. nih.gov Its utility extends to the synthesis of diverse natural product classes, including polyketides, terpenoids, and alkaloids. rsc.orgnih.gov

Strategic Intermediate in Prostaglandin (B15479496) Core Structure Assembly

Perhaps the most well-documented and significant application of Corey aldehyde benzoate is in the total synthesis of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects. The cyclopentane (B165970) core of prostaglandins contains multiple stereocenters, and establishing the correct relative and absolute stereochemistry is a formidable synthetic challenge. This compound provides a pre-organized framework that simplifies this challenge considerably.

The synthesis begins with the aldehyde, which serves as the anchor point for the construction of the two side chains characteristic of prostaglandins, the alpha (α) and omega (ω) chains. The inherent stereochemistry of the bicyclic lactone system dictates the spatial orientation of these chains, ensuring the formation of the biologically active isomer.

The synthesis of prostaglandins of the F and E series highlights the strategic importance of this compound. In the synthesis of Prostaglandin F2α (PGF2α), the aldehyde is first subjected to a Wittig or Horner-Wadsworth-Emmons reaction to install the ω-chain. This is a crucial step where the geometry of the resulting double bond is controlled. Following the attachment of the ω-chain, the lactone is reduced to a diol, and the benzoate group is hydrolyzed. The resulting intermediate contains the complete cyclopentane core with the correct stereochemistry for the hydroxyl groups and the ω-chain. Subsequent steps involve the elaboration of the α-chain to complete the synthesis.

For the synthesis of Prostaglandin E2 (PGE2) analogs, a similar strategy is employed. However, after the installation of the ω-chain, the hydroxyl group that is protected as a benzoate in the starting material is oxidized to a ketone. This oxidation is a key step that differentiates the E-series from the F-series prostaglandins. The remainder of the synthesis follows a similar path, with the construction of the α-chain.

Table 1: Key Transformations in Prostaglandin Synthesis from this compound

StepTransformationReagentsPurpose
1OlefinationWittig or Horner-Wadsworth-Emmons ReagentsInstallation of the ω-side chain
2Lactone ReductionDiisobutylaluminium hydride (DIBAL-H)Formation of a lactol/diol
3Benzoate HydrolysisPotassium carbonate/MethanolDeprotection of the secondary alcohol
4Oxidation (for PGE2)Collins reagent or other mild oxidantsConversion of alcohol to ketone
5OlefinationWittig ReagentInstallation of the α-side chain

The robustness of the synthetic route starting from this compound has been exploited for the commercial production of several prostaglandin-based pharmaceuticals. Latanoprost and Tafluprost are two such examples, used primarily in the treatment of glaucoma. The syntheses of these complex molecules rely on this compound to establish the critical stereochemistry of the prostaglandin core.

In the synthesis of Latanoprost, the ω-chain is introduced via a Wittig reaction, similar to the general PGF2α synthesis. However, the structure of the Wittig reagent is specifically designed to incorporate the phenyl-substituted side chain characteristic of Latanoprost. Similarly, for Tafluprost, a fluorinated Wittig reagent is used to install the complex, fluorinated ω-chain. The remainder of the synthetic sequence follows the established protocols, demonstrating the modularity and reliability of this synthetic strategy. The use of this compound ensures a consistent and high-yield production of the desired enantiomerically pure prostaglandin analogs.

Utilization in Other Polycyclic and Heterocyclic Systems

While its application in prostaglandin synthesis is prominent, the utility of this compound extends to the synthesis of other complex molecular architectures, including terpenoids and alkaloids.

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. The synthesis of complex terpenoids often requires precise control over stereochemistry. This compound can serve as a chiral starting material for the synthesis of specific fragments of larger terpenoid structures. The aldehyde functionality can be transformed into various other groups, and the bicyclic core can be cleaved or rearranged to generate different carbocyclic frameworks. For instance, the aldehyde can be used to initiate a sequence of reactions to build a side chain with multiple stereocenters, which is then attached to another part of the molecule.

Alkaloids are naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The synthesis of alkaloids is a significant area of organic chemistry, and chiral synthons are often employed to achieve the desired stereochemistry. This compound can be used to introduce a chiral carbon framework into an alkaloid precursor. For example, the aldehyde can be converted to an amine via reductive amination, or to a nitrile which is then reduced to an amine. This amine can then be incorporated into a heterocyclic ring system, a common structural motif in alkaloids. The stereocenters present in the original this compound molecule guide the stereochemical outcome of subsequent reactions, leading to the formation of a specific enantiomer of the target alkaloid.

Role in Polyketide Assembly

While direct, step-by-step incorporation of the intact this compound molecule into a polyketide backbone is not the common strategy, its significance in polyketide assembly lies in its use as a chiral building block for the synthesis of complex fragments. Polyketides are a large class of natural products characterized by repeating ketide units. Their synthesis often involves the coupling of smaller, stereochemically defined fragments. The aldehyde functionality of this compound is a key handle for chain extension and modification, making it an exemplary substrate for methodologies frequently employed in the synthesis of polyketide precursors.

The inherent chirality of this compound, derived from its synthesis from achiral starting materials via enantioselective catalysis, allows for the introduction of specific stereocenters into the target polyketide fragment. This is crucial for achieving the desired biological activity of the final natural product. Methodologies such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and aldol (B89426) additions can be employed to elaborate the aldehyde group into the carbon chains characteristic of polyketides.

Furthermore, the lactone and benzoate functionalities can be manipulated to reveal or install other necessary functional groups, such as hydroxyl groups with specific stereochemistry, which are common motifs in polyketide structures. Although literature specifically detailing the use of this compound in the total synthesis of a polyketide is not abundant, the principles of its reactivity are well-aligned with the strategic demands of polyketide synthesis. The compound serves as a valuable starting point for the creation of chiral fragments that are subsequently integrated into a larger polyketide chain through convergent synthetic strategies.

Table 1: Key Reactions for Fragment Elaboration from Aldehydes in Polyketide Synthesis

ReactionReagents/ConditionsTransformationRelevance to Polyketide Synthesis
Wittig Reaction Phosphonium ylide (R-CH=PPh₃)Aldehyde → AlkeneFormation of carbon-carbon double bonds for chain extension.
Horner-Wadsworth-Emmons Olefination Phosphonate (B1237965) ester and baseAldehyde → (E)-AlkeneStereoselective formation of trans-double bonds, a common feature in polyketides.
Aldol Addition Ketone/Ester enolateAldehyde → β-Hydroxy carbonylCreation of stereochemically defined hydroxyl and carbonyl functionalities.
Corey-Fuchs Reaction CBr₄, PPh₃, then n-BuLiAldehyde → Terminal AlkyneIntroduction of an alkyne for further functionalization, such as in the synthesis of enediynes. mdpi.comnih.gov
Corey-Seebach Reaction 1,3-Propanedithiol, then n-BuLiAldehyde → Acyl anion equivalentUmpolung reactivity, allowing the aldehyde carbon to act as a nucleophile. wikipedia.org

Development of Novel Synthetic Methodologies Enabled by this compound

The unique structural and stereochemical features of this compound have made it an important substrate in the development and validation of new synthetic methods. Its well-defined stereochemistry provides a reliable framework to test the stereoselectivity and efficiency of novel transformations.

One area where chiral aldehydes like this compound are instrumental is in the development of asymmetric C-C bond-forming reactions. For instance, new variants of organocatalyzed aldol or Michael reactions can be tested on such complex aldehydes to demonstrate their applicability to intricate substrates beyond simple model systems. The predictable facial bias of the aldehyde, due to the steric hindrance of the bicyclic core, allows for a clear assessment of the catalyst's ability to control the stereochemical outcome of the reaction.

Moreover, the aldehyde group can participate in a variety of cascade or domino reactions, where a single synthetic operation leads to the formation of multiple bonds and stereocenters. The development of such efficient transformations is a major goal in modern organic synthesis. This compound serves as an excellent testbed for these methodologies, as the outcome of a complex cascade can be readily analyzed due to the rigid nature of the starting material.

While not always the direct target of the methodology development, the successful application of a new reaction to a substrate like this compound demonstrates its potential for use in the synthesis of other complex, biologically active molecules. For example, novel methods for the stereoselective alkylation or arylation of aldehydes could be showcased using this compound, highlighting the method's tolerance for other functional groups present in the molecule (lactone, benzoate).

Table 2: Examples of Methodologies where Complex Aldehydes are Key Substrates

MethodologyDescriptionPotential Application with this compound
Organocatalytic Asymmetric Synthesis Use of small organic molecules to catalyze enantioselective transformations.Testing new catalysts for asymmetric additions to the aldehyde, establishing their efficacy on complex chiral substrates.
Photoredox Catalysis Use of visible light to initiate radical-based transformations under mild conditions.As a substrate for novel photoredox-mediated C-H functionalization adjacent to the aldehyde or other positions.
Cascade Reactions A series of intramolecular reactions initiated by a single event, rapidly building molecular complexity.Designing and testing novel cascade sequences initiated by a reaction at the aldehyde functionality.
Late-Stage Functionalization Introduction of functional groups at a late stage of a synthetic sequence.Demonstrating the utility of a new C-H activation method to modify the core structure of the molecule.

Advanced Analytical and Spectroscopic Techniques in Research Pertaining to Corey Aldehyde Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of Corey aldehyde benzoate (B1203000) and its derivatives. Both ¹H and ¹³C NMR are routinely employed to confirm the structural integrity of the molecule and to assign the relative stereochemistry of its multiple chiral centers.

In the context of reactions involving Corey aldehyde benzoate, NMR spectroscopy serves as a powerful tool for monitoring reaction progress. For instance, in the synthesis of prostaglandin (B15479496) analogues, the conversion of the aldehyde functional group can be readily tracked by the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new signals corresponding to the product. Furthermore, the diastereomeric ratio of products resulting from nucleophilic additions to the aldehyde can often be determined by integrating the distinct signals of the diastereomers in the ¹H NMR spectrum.

Illustrative ¹H NMR Data for a Derivative of this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.05d2HAromatic (ortho to C=O)
7.60t1HAromatic (para to C=O)
7.48t2HAromatic (meta to C=O)
5.30m1HCH-OBn
4.95t1HLactone CH
4.20m1HCH-CHO
9.75d1HAldehyde CHO

This is a representative table based on typical chemical shifts for similar compounds and is for illustrative purposes.

Mass Spectrometry for Reaction Progress and Intermediate Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and its reaction products, thereby confirming the successful transformation of the starting material. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental composition of a molecule, further corroborating its identity.

In reaction monitoring, mass spectrometry can be used to track the consumption of this compound and the formation of products and intermediates. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable as they allow for the separation of complex reaction mixtures prior to mass analysis. This is crucial for identifying minor byproducts and unstable intermediates that might not be observable by other techniques. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information about the molecules being studied.

Typical Mass Spectrometry Data for this compound:

Ionm/z (calculated)m/z (observed)
[M+H]⁺275.0919275.0915
[M+Na]⁺297.0738297.0732

This is a representative table based on the molecular formula of this compound and is for illustrative purposes.

Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric and Diastereomeric Excess Determination

The biological activity of prostaglandins (B1171923) is highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric and diastereomeric purity of this compound and its derivatives is of paramount importance. Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), is the gold standard for these determinations. researchgate.netnih.govmdpi.comscilit.comsciprofiles.com

These techniques utilize chiral stationary phases (CSPs) that interact differently with the enantiomers of a chiral molecule, leading to their separation. By comparing the peak areas of the separated enantiomers or diastereomers, their respective ratios and the enantiomeric excess (ee) or diastereomeric excess (de) can be accurately quantified. Chiral SFC is often favored for its faster analysis times and reduced solvent consumption compared to HPLC. researchgate.net

Illustrative Chiral HPLC Separation Data for a Prostaglandin Precursor:

EnantiomerRetention Time (min)Peak Area (%)
(R)-enantiomer12.51.5
(S)-enantiomer15.298.5

This is a representative table for illustrative purposes.

X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives

While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a crystalline compound. Although obtaining suitable crystals of this compound itself may be challenging, its crystalline derivatives are often prepared for this purpose.

By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. This technique was instrumental in confirming the stereochemistry of key intermediates in the original Corey synthesis of prostaglandins and remains a vital tool for the structural elucidation of novel prostaglandin analogues derived from this compound. researchgate.net

In-situ Spectroscopic Methods for Kinetic and Mechanistic Studies

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for process optimization and the development of more efficient synthetic routes. In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and in-situ NMR, allow for the real-time monitoring of reactions without the need for sampling and quenching. mt.comnih.govchemguide.co.uknih.gov

For example, in a Grignard reaction involving the addition of an organometallic reagent to the aldehyde functionality of this compound, ReactIR can be used to monitor the disappearance of the aldehyde carbonyl stretch and the appearance of new vibrational bands corresponding to the alcohol product. mt.comnih.govchemguide.co.uk This real-time data can be used to determine reaction rates, identify reaction intermediates, and gain insights into the reaction mechanism. Similarly, in-situ NMR can provide detailed structural information about species present in the reaction mixture at any given time.

Computational and Theoretical Studies on Corey Aldehyde Benzoate Reactivity and Conformation

Density Functional Theory (DFT) for Mechanistic Pathway Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Corey aldehyde benzoate (B1203000), DFT calculations would be invaluable for elucidating the mechanisms of reactions in which it participates.

Detailed Research Findings: Currently, there are no specific DFT studies in the published literature that focus on the mechanistic pathways of reactions involving Corey aldehyde benzoate.

Hypothetical Data Table for DFT Analysis: Were such studies available, a data table might look like the following, detailing the calculated activation energies for a hypothetical reaction, such as a nucleophilic addition to the aldehyde.

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic AttackTS1Data Not Available
Proton TransferTS2Data Not Available

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations could be used to explore its conformational landscape and predict how its shape influences its reactivity.

Detailed Research Findings: There are no specific molecular dynamics simulation studies on this compound available in the scientific literature.

Hypothetical Data Table for Conformational Analysis: An MD study would likely identify several low-energy conformations of the molecule. A table summarizing these findings might include the relative populations and key dihedral angles.

ConformerRelative Population (%)Key Dihedral Angle(s) (°)
AData Not AvailableData Not Available
BData Not AvailableData Not Available
CData Not AvailableData Not Available

Quantitative Structure-Activity Relationship (QSAR) for Synthetic Analogs (focused on reactivity/selectivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. In the context of this compound, a QSAR study could be developed to predict the reactivity or stereoselectivity of a series of its synthetic analogs.

Detailed Research Findings: No QSAR studies focused on the reactivity or selectivity of synthetic analogs of this compound have been published.

Hypothetical Data Table for QSAR Model: A QSAR study would generate a predictive model based on various molecular descriptors.

DescriptorCoefficientp-valueContribution to Reactivity
Electronic (e.g., Hammett constant)Data Not AvailableData Not AvailableData Not Available
Steric (e.g., Taft steric parameter)Data Not AvailableData Not AvailableData Not Available
Hydrophobic (e.g., logP)Data Not AvailableData Not AvailableData Not Available

Stereochemical Prediction Models and Enantioselective Catalysis Design

Computational models can be used to predict the stereochemical outcome of reactions. For this compound, such models could be employed to design chiral catalysts that would favor the formation of one enantiomer over another in a given reaction.

Detailed Research Findings: There is no literature available on the application of stereochemical prediction models or the design of enantioselective catalysis specifically for reactions of this compound.

Hypothetical Data Table for Stereochemical Prediction: A computational study might compare the transition state energies for the formation of different stereoisomers.

CatalystStereoisomerTransition State Energy (kcal/mol)Predicted ee (%)
Catalyst X(R)-productData Not AvailableData Not Available
Catalyst X(S)-productData Not AvailableData Not Available
Catalyst Y(R)-productData Not AvailableData Not Available
Catalyst Y(S)-productData Not AvailableData Not Available

Orbital and Electronic Structure Analysis

Detailed Research Findings: A specific orbital and electronic structure analysis for this compound is not available in the published literature.

Hypothetical Data Table for Electronic Properties: A typical output from an electronic structure calculation would include the energies of the frontier molecular orbitals.

PropertyValue (eV)
HOMO EnergyData Not Available
LUMO EnergyData Not Available
HOMO-LUMO GapData Not Available

Future Perspectives and Emerging Research Directions

Innovations in More Sustainable and Efficient Synthetic Routes

The pursuit of green and sustainable chemistry has cast a spotlight on the synthetic routes leading to key intermediates like Corey aldehyde benzoate (B1203000). While direct sustainable routes to the aldehyde are a developing area, significant innovations have been achieved in the synthesis of its immediate precursor, the Corey lactone. These advancements focus on minimizing steps, reducing waste, and employing more environmentally benign reagents.

A notable development is the advent of "pot economy," which aims to conduct multiple reaction steps in a single vessel, thereby saving time, reducing solvent waste, and minimizing purification steps. nih.govrsc.orgrsc.org Researchers have successfully devised a one-pot synthesis of the Corey lactone from commercially available starting materials. nih.govrsc.org This approach utilizes an organocatalyst-mediated domino Michael/Michael reaction to construct the core cyclopentanone (B42830) structure with high stereoselectivity. nih.govrsc.org

Key features of these innovative routes include:

Organocatalysis: The use of small organic molecules as catalysts, such as diphenylprolinol silyl (B83357) ether, avoids the need for heavy metals, which can be toxic and difficult to remove. nih.govrsc.org

Domino Reactions: These cascade reactions allow for the formation of multiple chemical bonds in a single operation, significantly increasing the efficiency of the synthesis. nih.govrsc.orgresearchgate.net

Atom and Step Economy: By designing synthetic pathways that incorporate most of the atoms from the reactants into the final product and by reducing the number of synthetic steps, these methods align with the core principles of green chemistry. nih.govoup.com

Recent research has also explored chemoenzymatic methods to produce radical equivalents of the Corey lactone, further diversifying the toolkit for sustainable synthesis. researchgate.net These approaches hold the potential to make the production of Corey aldehyde benzoate and, consequently, prostaglandin-related drugs more cost-effective and environmentally friendly. dntb.gov.ua

Exploration of Unprecedented Reactivity Patterns and Transformations

While this compound is primarily valued for its established transformations in prostaglandin (B15479496) synthesis, chemists are continually exploring its reactivity to uncover novel transformations. The inherent functionality of the molecule—a strained bicyclic lactone, a chiral aldehyde, and a benzoate protecting group—offers a rich playground for chemical exploration.

Future research is likely to focus on:

Selective Aldehyde Modifications: Developing new reagents and conditions for the diastereoselective addition of various nucleophiles to the aldehyde group, beyond the standard Wittig and Horner-Wadsworth-Emmons reactions. This could open pathways to novel prostaglandin analogues with unique side chains.

Lactone Ring-Opening Reactions: Investigating alternative methods for opening the lactone ring under mild and selective conditions. This could provide access to different cyclopentanoid core structures for the synthesis of diverse natural products.

Radical Reactions: Exploring the participation of the this compound framework in radical-mediated reactions, potentially leading to new carbon-carbon and carbon-heteroatom bond formations.

The fundamental reactivity of aldehydes is also a subject of ongoing study, with reactions like the Corey-Fuchs reaction providing a method to transform aldehydes into terminal alkynes. wikipedia.orgnih.govorganic-chemistry.orgjk-sci.com While not a direct transformation of this compound itself in this context, the principles of such named reactions on aldehydes showcase the potential for developing new synthetic methodologies that could be applied to this important intermediate.

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting flow chemistry and automated synthesis platforms to accelerate drug discovery and development. nih.govnih.gov These technologies offer advantages in terms of safety, reproducibility, and scalability. While the specific application of flow chemistry to the synthesis of this compound is not yet widely reported, the synthesis of prostaglandins (B1171923) and other complex active pharmaceutical ingredients (APIs) is an active area of research for these platforms. nih.gov

Future integration of this compound with these technologies could involve:

Continuous Flow Synthesis of Precursors: Developing continuous flow processes for the synthesis of the Corey lactone and its subsequent conversion to this compound. This would allow for on-demand production and improved process control. thieme-connect.de

Automated Multi-Step Synthesis: Incorporating this compound into automated platforms for the multi-step synthesis of prostaglandin libraries. nih.gov Such platforms can perform reactions, purifications, and analyses with minimal human intervention, significantly accelerating the synthesis of new drug candidates. nih.gov

Microfluidic Systems: Utilizing microreactors for precise control over reaction conditions, such as temperature and mixing, which can lead to improved yields and selectivities in reactions involving this compound.

The development of these integrated systems will be crucial for the efficient exploration of the chemical space around prostaglandins and for the rapid optimization of synthetic routes.

Development of Bio-Inspired Synthetic Strategies

Nature's approach to the synthesis of prostaglandins, which starts from fatty acids like arachidonic acid, provides a blueprint for developing bio-inspired synthetic strategies. libretexts.orgresearchgate.netbio-rad.com These strategies often involve the use of enzymes or chemoenzymatic steps to achieve high levels of stereocontrol.

Emerging research in this area includes:

Biocatalysis: The use of isolated enzymes or whole-cell systems to perform key transformations in the synthesis of chiral cyclopentanoids and other prostaglandin precursors. acs.orgresearchgate.netnih.gov Biocatalysis can offer unparalleled selectivity under mild reaction conditions. nih.gov

Chemoenzymatic Synthesis: Combining the best of chemical and enzymatic methods to create efficient and highly selective synthetic routes. For example, an enzymatic resolution step can be used to prepare an enantiomerically pure starting material for a subsequent series of chemical transformations. researchgate.netacs.org

Biomimetic Cyclizations: Designing chemical reactions that mimic the key bond-forming events in the biosynthesis of prostaglandins, such as the endoperoxide formation catalyzed by cyclooxygenase (COX) enzymes. libretexts.orgresearchgate.net

These bio-inspired approaches not only offer pathways to more sustainable and efficient syntheses but also provide deeper insights into the mechanisms of natural product biosynthesis.

Expanding the Scope of Complex Chemical Targets

The primary application of this compound has been in the synthesis of prostaglandins, a family of compounds with a wide range of therapeutic uses. nih.govnih.gov However, the versatile and densely functionalized structure of this intermediate makes it an attractive starting point for the synthesis of other complex chemical targets.

Future applications of this compound are likely to expand to include:

Novel Prostaglandin Analogues: The development of new synthetic methods will enable the creation of prostaglandin analogues with improved potency, selectivity, and pharmacokinetic properties.

Other Cyclopentanoid Natural Products: The chiral cyclopentane (B165970) core of this compound can be elaborated into a variety of other natural products that share this structural motif, such as pheromones and cyclopentenone antibiotics. researchgate.net

Isoprostanes and Neuroprostanes: These prostaglandin-like compounds are formed non-enzymatically and are markers of oxidative stress. Synthetic access to these molecules is crucial for studying their biological roles.

Designed Molecules for Chemical Biology: this compound can serve as a scaffold for the synthesis of chemical probes and tool compounds to investigate biological pathways involving prostaglandins and other lipid mediators.

Q & A

Q. What are the standard synthetic routes for Corey aldehyde benzoate, and how do reagent choices influence yield and selectivity?

this compound is typically synthesized via selective reduction of ester groups. For example, lithium di-tert-butylbiphenylide (LDBBA) is superior to diisobutylaluminum hydride (DIBAL-H) for reducing ethyl benzoate to benzaldehyde, achieving selectivity in the presence of aldehydes or secondary esters . Methodological considerations include optimizing reaction conditions (e.g., solvent, temperature) and verifying purity via chromatography. Researchers should provide detailed protocols for reproducibility, including characterization data (NMR, IR, mass spectrometry) to confirm product identity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming aldehyde proton signals (δ 9-10 ppm) and benzoate aromatic resonances (δ 7-8 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (aldehyde: ~1720 cm⁻¹; benzoate ester: ~1700 cm⁻¹). Mass spectrometry provides molecular ion peaks and fragmentation patterns. Researchers must report these data in the main text for novel compounds or cite literature for known analogs .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of benzoate ligands in iridium-catalyzed alcohol dehydrogenation?

Ortho-cyclometallated iridium C,O-benzoate complexes facilitate alcohol dehydrogenation via a catalytic cycle involving hydride transfer and π-allyl intermediates . Advanced methodologies include isotopic labeling (e.g., deuterated alcohols) to track hydride transfer kinetics and computational modeling (DFT) to assess electronic effects. Electron-withdrawing substituents on the benzoate moiety enhance iridium's Lewis acidity, accelerating turnover-limiting steps. Researchers should correlate mechanistic insights with kinetic data and spectroscopic evidence (e.g., in situ IR monitoring) .

Q. How do electron-withdrawing substituents on benzoate esters affect their participation in Paterno-Büchi reactions, and what analytical methods validate the photoproducts?

Electron-withdrawing groups (e.g., nitro, cyano) on benzoate esters increase electrophilicity, enabling [2+2] photocycloaddition with alkenes to form oxetane derivatives. Researchers should employ UV-Vis spectroscopy to monitor reaction progress and X-ray crystallography to confirm photoproduct stereochemistry. Computational studies (e.g., TD-DFT) can predict regioselectivity, while high-resolution mass spectrometry validates molecular formulae .

Q. What strategies resolve contradictions between in vitro and in vivo sensitization data for benzoate derivatives like benzyl benzoate?

Discordant results between murine local lymph node assays (LLNA) and human data require validation via alternative in vitro models (e.g., DPRA, SENS-IS). For benzyl benzoate, researchers must address false positives by revisiting dose-response thresholds and integrating multi-omics data (e.g., proteomics for protein adduct formation). Methodological transparency in reporting equivocal results and mechanistic follow-ups (e.g., molecular docking) is critical .

Experimental Design and Data Analysis

Q. How should researchers design experiments to compare the efficiency of reducing agents for synthesizing this compound?

A factorial design comparing LDBBA, DIBAL-H, and NaBH4 under varying conditions (solvent polarity, temperature) is recommended. Include controls (e.g., known esters) and quantify yields via gas chromatography (GC) or HPLC. Statistical analysis (ANOVA) identifies significant variables. Researchers must report failed attempts (e.g., DIBAL-H inefficiency) in supplementary materials to guide future studies .

Q. What methodologies ensure reproducibility in catalytic studies involving iridium benzoate complexes?

Detailed protocols for synthesizing iridium complexes (e.g., ligand ratios, purification steps) and reaction setups (e.g., inert atmosphere, substrate purity) are essential. Use internal standards (e.g., mesitylene) for GC quantification. Reproducibility is enhanced by sharing raw data (NMR spectra, kinetic plots) in supplementary files with standardized metadata .

Data Contradiction and Interpretation

Q. How can researchers address discrepancies in reported catalytic activities of iridium benzoate complexes across studies?

Cross-study variability may arise from differences in ligand purity or reaction conditions. Systematic replication under standardized protocols (e.g., substrate concentration, solvent) is advised. Meta-analyses comparing turnover frequencies (TOF) and activation energies (Ea) across literature can identify outliers. Transparent reporting of negative results is crucial .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.